2-Formyl-3,5-dimethoxybenzoic acid

Description

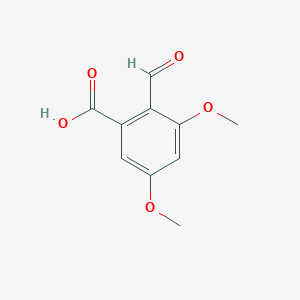

2-Formyl-3,5-dimethoxybenzoic acid is a benzoic acid derivative featuring a formyl group at the 2-position and methoxy groups at the 3- and 5-positions. This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry. Its methyl ester derivative, methyl 2-formyl-3,5-dimethoxybenzoate, is synthesized via Friedel-Crafts formylation of 3,5-dimethoxybenzoic acid methyl ester using titanium tetrachloride and dichloromethyl methyl ether, yielding a white solid with high purity . The formyl group confers electrophilic reactivity, enabling its use in constructing hydrazones, Schiff bases, and other heterocyclic compounds .

Properties

CAS No. |

208940-81-2 |

|---|---|

Molecular Formula |

C10H10O5 |

Molecular Weight |

210.18 g/mol |

IUPAC Name |

2-formyl-3,5-dimethoxybenzoic acid |

InChI |

InChI=1S/C10H10O5/c1-14-6-3-7(10(12)13)8(5-11)9(4-6)15-2/h3-5H,1-2H3,(H,12,13) |

InChI Key |

DVSDHDVOODKXPU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C=O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Functional Group Variants

Syringic Acid (4-Hydroxy-3,5-dimethoxybenzoic Acid)

- Structure : Hydroxyl group at 4-position instead of formyl.

- Properties: Naturally occurring in cereals, olives, and medicinal herbs. Exhibits anti-inflammatory, antioxidant, and anti-cancer activities due to its phenolic hydroxyl group .

- Applications : Used in nutraceuticals and pharmaceuticals for its low toxicity and bioactivity .

6-Formyl-2,3-dimethoxybenzoic Acid

- Structure : Formyl at 6-position, methoxy at 2- and 3-positions.

- Properties : Higher hazard profile (skin/eye irritation, respiratory toxicity) compared to 2-formyl isomer due to substituent positioning .

- Applications : Laboratory chemical and intermediate in specialty synthesis .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structure : Acrylic acid side chain with 3,4-dihydroxy substitution.

- Properties : Antioxidant and anti-proliferative activities; used as a reference standard and dietary supplement .

Methyl 2-Formyl-3,5-dimethoxybenzoate

- Structure : Methyl ester of the target compound.

- Reactivity: Enhanced lipophilicity facilitates nucleophilic reactions.

- Applications : Key building block in drug discovery and functional materials .

5-(2-Formyl-3,5-dimethoxyphenoxy)pentanoic Acid

Comparative Data Table

Research Findings and Key Insights

Synthetic Efficiency : The methyl ester of this compound is synthesized in 82% yield, demonstrating robustness for scale-up .

Crystallographic Behavior : Hydrazone derivatives exhibit intramolecular hydrogen bonds (N1—H1A···O5) and planar aromatic rings, influencing their solid-state packing and bioavailability .

Bioactivity vs.

Hazard Profile : Positional isomerism significantly impacts safety; the 6-formyl analog’s hazards highlight the importance of substituent placement in risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.